molecular formula C29H30N2O5S B15138712 Mdm2/xiap-IN-3

Mdm2/xiap-IN-3

Cat. No.: B15138712
M. Wt: 518.6 g/mol
InChI Key: UGXBYZCGWVTKDZ-UHFFFAOYSA-N
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Description

Mdm2/xiap-IN-3 is a dual inhibitor targeting both murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). These proteins are crucial in regulating cell survival and apoptosis, making them significant targets in cancer therapy. This compound has shown promise in reducing the levels of MDM2 and XIAP proteins, thereby increasing the expression of p53, a tumor suppressor protein, leading to cancer cell death .

Preparation Methods

The synthesis of Mdm2/xiap-IN-3 involves the use of a tetrahydroquinoline scaffold. The synthetic route includes several steps, starting from commercially available starting materials. The key steps involve the formation of the tetrahydroquinoline core, followed by functionalization to introduce the necessary substituents for dual inhibition of MDM2 and XIAP . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely scale up these laboratory procedures, optimizing for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Mdm2/xiap-IN-3 undergoes various chemical reactions, including:

Scientific Research Applications

Mdm2/xiap-IN-3 has several scientific research applications:

Mechanism of Action

Mdm2/xiap-IN-3 exerts its effects by binding to both MDM2 and XIAP, disrupting their interactions with other proteins. This leads to the degradation of MDM2 and XIAP proteins, resulting in the activation of p53. The increased levels of p53 promote apoptosis in cancer cells, inhibiting their growth and proliferation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, where MDM2 mediates the ubiquitination and degradation of p53, and the inhibition of caspase activity by XIAP .

Comparison with Similar Compounds

Mdm2/xiap-IN-3 is unique due to its dual inhibitory activity against both MDM2 and XIAP. Similar compounds include:

These compounds highlight the potential of dual inhibitors in cancer therapy, with this compound standing out due to its specific scaffold and dual-targeting mechanism.

Properties

Molecular Formula

C29H30N2O5S

Molecular Weight

518.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-[4-(2-methylpropanoyl)phenyl]-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide

InChI

InChI=1S/C29H30N2O5S/c1-17(2)28(33)20-9-7-19(8-10-20)27-24-13-14-36-29(24)25-16-23(11-12-26(25)30-27)37(34,35)31-22-6-4-5-21(15-22)18(3)32/h4-12,15-17,24,27,29-31H,13-14H2,1-3H3

InChI Key

UGXBYZCGWVTKDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C2C3CCOC3C4=C(N2)C=CC(=C4)S(=O)(=O)NC5=CC=CC(=C5)C(=O)C

Origin of Product

United States

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